3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene
Brand Name: Vulcanchem
CAS No.: 339086-56-5
VCID: VC18408828
InChI: InChI=1S/C10H6N4/c1-2-6-9-7(11-3-13-9)5(1)8-10(6)14-4-12-8/h3-4H,1-2H2
SMILES:
Molecular Formula: C10H6N4
Molecular Weight: 182.18 g/mol

3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene

CAS No.: 339086-56-5

Cat. No.: VC18408828

Molecular Formula: C10H6N4

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene - 339086-56-5

Specification

CAS No. 339086-56-5
Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
IUPAC Name 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene
Standard InChI InChI=1S/C10H6N4/c1-2-6-9-7(11-3-13-9)5(1)8-10(6)14-4-12-8/h3-4H,1-2H2
Standard InChI Key SNGMTJGABKXMMN-UHFFFAOYSA-N
Canonical SMILES C1CC2=C3C(=NC=N3)C1=C4C2=NC=N4

Introduction

3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene is a complex organic compound characterized by its unique tetracyclic structure and multiple nitrogen atoms incorporated into its framework. This compound belongs to the class of nitrogen-containing heterocycles and can be classified under polycyclic aromatic compounds due to its multiple interconnected rings. Its structural complexity and the presence of nitrogen atoms categorize it as a tetrazole derivative.

Synthesis

The synthesis of 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene typically involves multi-step synthetic routes. These processes often require controlled conditions such as temperature and pressure to ensure the stability of intermediates and to promote the formation of the desired product without significant side reactions.

Chemical Reactions

This compound can participate in various chemical reactions, typically carried out under controlled conditions using solvents that do not interfere with the reactivity of functional groups present in the compound. The exact mechanisms and outcomes of these reactions depend on the conditions and reagents used.

Research Findings

While detailed biological activity data for 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene is limited, its structural features suggest potential for interaction with biological systems. Further studies are needed to elucidate specific targets and pathways influenced by this compound.

Data Table

PropertyDescription
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
CAS Number339086-56-5
StructureTetracyclic framework with alternating double bonds
SynthesisMulti-step process under controlled conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator